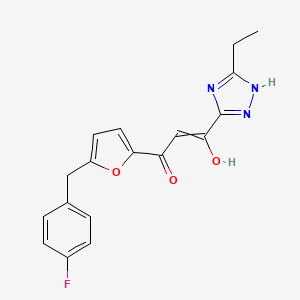
2-Propen-1-one, 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propen-1-one, 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy- is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-one, 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one, 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-Propen-1-one, 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy- is a complex organic molecule that incorporates a propenone backbone with various substituents, including a triazole ring and a fluorophenyl group. This structural complexity suggests significant potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of this compound indicates a molecular weight of approximately 385.39 g/mol . The presence of an α,β-unsaturated carbonyl system typical of chalcone derivatives is crucial for its reactivity and biological activity. The unique combination of functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 2-Propen-1-one exhibit notable antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains. In a study involving furan chalcone derivatives, certain compounds demonstrated significant urease inhibition with IC50 values ranging from 16.13 ± 2.45 µM to 91.89 ± 2.24 µM , indicating their potential as antimicrobial agents .
| Compound | % Urease Inhibition | IC50 (µM) |
|---|---|---|
| 4a | 50.71 ± 0.62 | 91.89 ± 2.24 |
| 4h | 66.24 ± 1.36 | 16.13 ± 2.45 |
| 4s | - | 18.75 ± 0.85 |
Anticancer Properties
The compound has shown promising anticancer activity against various human cancer cell lines. Studies have reported that similar triazole and chalcone derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways and enzyme activities . The α,β-unsaturated carbonyl group is particularly important for these effects due to its ability to form covalent adducts with nucleophiles in proteins.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy as well. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, some derivatives have demonstrated IC50 values against COX-2 activity comparable to standard anti-inflammatory drugs .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit critical enzymes involved in inflammatory and cancer pathways.
- Signaling Modulation : It modulates cellular signaling pathways that control cell proliferation and apoptosis.
- Covalent Bond Formation : The reactive carbonyl group allows for the formation of covalent bonds with thiol groups in proteins, altering their function.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study on furan chalcone derivatives indicated that certain modifications could enhance antimicrobial activity significantly .
- Anticancer Activity : Research on triazole-containing chalcones has shown broad-spectrum anticancer effects across various cell lines .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models have demonstrated the anti-inflammatory potential of similar compounds .
Properties
CAS No. |
280571-90-6 |
|---|---|
Molecular Formula |
C18H16FN3O3 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C18H16FN3O3/c1-2-17-20-18(22-21-17)15(24)10-14(23)16-8-7-13(25-16)9-11-3-5-12(19)6-4-11/h3-8,10,24H,2,9H2,1H3,(H,20,21,22) |
InChI Key |
UAPHDLXRPXQJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















